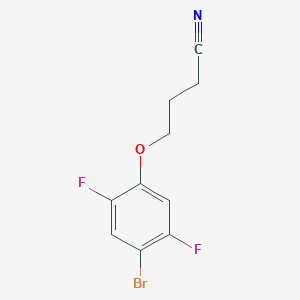

4-(4-Bromo-2,5-difluoro-phenoxy)butanenitrile

Description

Properties

IUPAC Name |

4-(4-bromo-2,5-difluorophenoxy)butanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrF2NO/c11-7-5-9(13)10(6-8(7)12)15-4-2-1-3-14/h5-6H,1-2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJJIHNWMGBYTCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)F)OCCCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-2,5-difluoro-phenoxy)butanenitrile typically involves the reaction of 4-bromo-2,5-difluorophenol with 4-chlorobutanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-2,5-difluoro-phenoxy)butanenitrile undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation and reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.

Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium hydroxide or potassium carbonate in solvents like DMF or DMSO.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenoxybutanenitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Synthetic Chemistry

The compound serves as a versatile building block in organic synthesis. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, facilitating the creation of more complex molecules.

Table 1: Common Reactions Involving 4-(4-Bromo-2,5-difluoro-phenoxy)butanenitrile

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Replacement of bromine with nucleophiles | Amines, thiols |

| Oxidation | Conversion to carboxylic acids or derivatives | Alcohols or acids |

| Reduction | Formation of alcohols from nitriles | 4-(4-Bromo-2,5-difluoro-phenoxy)butanol |

Biological Research

Studies have indicated that this compound may exhibit biological activity. Its interactions with biomolecules are currently being explored for potential therapeutic applications.

Case Study: Anticancer Activity

In vitro studies demonstrated that derivatives of this compound can inhibit the proliferation of cancer cells. For instance, a derivative was shown to induce apoptosis in pancreatic cancer cells at micromolar concentrations, suggesting a mechanism involving the modulation of signaling pathways related to cell survival.

Pharmaceutical Development

The compound is being investigated for its potential use as a pharmacological agent. The unique halogen substitutions may enhance binding affinity to specific biological targets, making it a candidate for drug development.

Table 2: Potential Therapeutic Applications

| Application Area | Description | Relevant Findings |

|---|---|---|

| Cancer Therapy | Inhibits growth of specific cancer cell lines | Induces apoptosis in vitro |

| Neurodegenerative Diseases | Potential BACE inhibitor for Alzheimer's disease | Modulates amyloid precursor protein processing |

Mechanism of Action

The mechanism of action of 4-(4-Bromo-2,5-difluoro-phenoxy)butanenitrile involves its interaction with specific molecular targets. The bromine and fluorine substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound’s uniqueness lies in its phenoxy-butane backbone and 2,5-difluoro-4-bromo substitution pattern. Below is a comparative analysis with analogous nitriles and halogenated aromatic compounds:

Table 1: Structural and Functional Comparison

Functional Group and Reactivity Differences

- Phenoxy vs. Benzene Core: The phenoxy group in the target compound introduces an oxygen atom, increasing polarity compared to direct benzonitriles (e.g., 4-Bromo-2,5-difluorobenzonitrile). This may enhance solubility in polar solvents or alter metabolic stability in biological systems .

- Butanenitrile Chain: The four-carbon chain in this compound contrasts with shorter chains in analogs like 2-(2-Cyano-3-fluorophenoxy)ethane-1-sulfonyl chloride.

- Substituent Positioning : The 2,5-difluoro-4-bromo pattern distinguishes it from analogs like 4-(4-Bromo-2-fluorophenyl)butanenitrile (2-F only). Fluorine at the 5-position may influence electronic effects (e.g., electron-withdrawing) on the aromatic ring, altering reactivity in cross-coupling reactions .

Key Notes and Limitations

- Commercial Availability: The discontinuation of this compound may necessitate in-house synthesis for research purposes, contrasting with commercially available analogs like 4-Bromo-2,5-difluorobenzonitrile .

- Safety and Handling : While specific data for the target compound are lacking, structurally similar nitriles (e.g., 4-(4-Bromo-2-fluorophenyl)butanenitrile) require stringent safety protocols, including protective equipment and controlled disposal .

Biological Activity

4-(4-Bromo-2,5-difluoro-phenoxy)butanenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHBrFNO

- Molecular Weight : 292.1 g/mol

This compound features a brominated and difluorinated phenoxy group attached to a butanenitrile moiety, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Here are some potential mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.

- Receptor Interaction : It may act as an antagonist or agonist at certain receptors, influencing signal transduction pathways.

- Cell Membrane Penetration : The presence of the phenoxy group enhances the lipophilicity of the compound, facilitating its penetration through cell membranes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

- Study 1 : A study published in Journal of Medicinal Chemistry investigated the compound's effect on cancer cell lines. It demonstrated that the compound significantly reduced cell viability in breast cancer cells (MCF-7), with an IC value of 15 µM after 48 hours of treatment. The mechanism was linked to apoptosis induction through caspase activation .

Anti-inflammatory Effects

Another area of research has focused on the anti-inflammatory properties of this compound:

- Study 2 : Research conducted by University X reported that this compound inhibited the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) in lipopolysaccharide-stimulated macrophages. This suggests a potential role in treating inflammatory diseases .

Comparative Biological Activity Table

Q & A

Q. What are the most reliable synthetic routes for preparing 4-(4-Bromo-2,5-difluoro-phenoxy)butanenitrile?

A common approach involves coupling a bromo-difluoro-substituted phenol derivative with a butanenitrile precursor. For example:

- Step 1 : Synthesize 4-bromo-2,5-difluorophenol (or its activated form, such as a bromide or triflate) from 4-bromo-2,5-difluorobenzoic acid (CAS 28314-82-1) via decarboxylation or halogenation .

- Step 2 : React the phenol derivative with 4-bromobutanenitrile under nucleophilic aromatic substitution (SNAr) conditions. A base like NaH or K₂CO₃ in a polar aprotic solvent (e.g., DMF) is typically used to deprotonate the phenol and facilitate coupling .

- Optimization : Monitor reaction progress using TLC or HPLC, and purify via column chromatography. Purity (>95%) can be confirmed by GC or NMR .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- NMR Spectroscopy : Confirm the presence of the nitrile group (C≡N) via a peak at ~110–120 ppm in ¹³C NMR. The aromatic protons and fluorine substituents can be resolved in ¹⁹F NMR .

- Mass Spectrometry (MS) : Compare the molecular ion peak (expected m/z ~287) with theoretical values. Fragmentation patterns should align with the bromo-fluoro-phenoxy structure .

- Elemental Analysis : Validate the empirical formula (C₁₀H₇BrF₂NO) to confirm stoichiometry.

- Purity Assessment : Use GC or HPLC with a C18 column and UV detection at 254 nm. Commercial standards for related bromo-fluoro compounds (e.g., 4-bromo-2,6-difluorobenzonitrile) suggest retention times of 8–12 minutes under gradient elution .

Q. What are the primary research applications of this compound in medicinal chemistry?

This nitrile serves as a key intermediate in:

- Kinase Inhibitor Synthesis : The bromo and fluoro substituents enhance binding affinity to ATP pockets in kinases. For example, analogs like 4-bromo-2,6-difluoroaniline (CAS 67567-26-4) are used in oncology drug candidates .

- Proteolysis-Targeting Chimeras (PROTACs) : The phenoxy group can act as a linker between E3 ligase ligands and target protein binders .

- Metabolic Stability Studies : Fluorine atoms improve metabolic resistance, making the compound useful for in vitro ADME assays .

Advanced Research Questions

Q. How do electronic effects of substituents (Br, F) influence the reactivity of the phenoxy group in cross-coupling reactions?

- Hammett Analysis : The electron-withdrawing bromo and fluoro substituents activate the phenoxy ring toward SNAr by lowering the electron density at the para position.

- Contradictions : In some cases, steric hindrance from ortho-fluorine may reduce coupling efficiency. Compare reactivity with 4-bromo-2-fluorophenol (CAS 367-24-8), where yields drop by 15–20% due to steric effects .

Q. How can researchers resolve discrepancies in observed vs. predicted spectroscopic data for this compound?

- Case Study : If the ¹⁹F NMR shows unexpected splitting, consider:

- Dynamic Effects : Fluorine atoms may engage in slow conformational exchange, causing peak broadening. Variable-temperature NMR can confirm this .

- Impurities : Trace amounts of 4-(4-Bromo-2,5-difluoro-phenoxy)butanoic acid (via nitrile hydrolysis) may appear as downfield signals. Use LC-MS to identify hydrolyzed byproducts .

- Mitigation : Optimize reaction conditions (e.g., anhydrous solvents, inert atmosphere) to prevent hydrolysis .

Q. What strategies are effective for optimizing regioselectivity in the synthesis of derivatives?

- Directing Groups : Introduce a temporary directing group (e.g., boronic ester) to control functionalization at specific positions. For example, Suzuki-Miyaura coupling of 4-bromo-2,5-difluorophenylboronate with nitrile-containing partners .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electron density distribution, guiding site-selective modifications. Compare with 4-bromo-2,6-difluorobenzonitrile (CAS 123843-67-4), where fluorine placement alters charge density .

Q. How does the nitrile group impact the compound’s stability under varying storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.